Cyclopropyl-(3-trifluoromethoxybenzyl)amine
Overview
Description
Cyclopropyl-(3-trifluoromethoxybenzyl)amine is an organic compound that features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(3-trifluoromethoxybenzyl)amine typically involves the reaction of cyclopropylamine with 3-trifluoromethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-(3-trifluoromethoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzylamine moiety can be reduced to form cyclopropyl-(3-trifluoromethoxyphenyl)methanamine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Cyclopropyl-(3-trifluoromethoxyphenyl)methanamine.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-(3-trifluoromethoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-trifluoromethoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions and electronic effects. The cyclopropyl group can also contribute to the compound’s stability and rigidity, influencing its overall biological activity.
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog without the benzyl and trifluoromethoxy groups.
3-Trifluoromethoxybenzylamine: Lacks the cyclopropyl group but retains the benzylamine and trifluoromethoxy functionalities.
Cyclopropyl-(3-fluorobenzyl)amine: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.
Uniqueness: Cyclopropyl-(3-trifluoromethoxybenzyl)amine is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity and resistance to enzymatic degradation.
Properties
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-2-8(6-10)7-15-9-4-5-9/h1-3,6,9,15H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCFTHKEGKDXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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